2-(4-(Dihexylamino)benzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dihexylamino)benzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitrile derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the dihexylamino group enhances the compound’s solubility and electronic characteristics, making it a subject of interest in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dihexylamino)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcite-based catalysts, such as Ti-Al-Mg hydrotalcite, under mild conditions . The reaction is usually performed in an organic solvent like ethyl acetate at a temperature of around 60°C, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of benzylidenemalononitrile derivatives often employs eco-friendly catalytic processes to minimize environmental impact. The use of solid catalysts, such as modified hydrotalcites, allows for the development of green and sustainable industrial processes . These catalysts can be reused multiple times, making the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dihexylamino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidenemalononitrile derivatives.
Scientific Research Applications
2-(4-(Dihexylamino)benzylidene)malononitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Dihexylamino)benzylidene)malononitrile involves its interaction with molecular targets through its electron-donating and accepting groups. The compound can participate in charge transfer interactions, influencing various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzylidenemalononitrile
- (4-Chlorobenzylidene)malononitrile
- (4-Hydroxybenzylidene)malononitrile
- (4-(Dimethylamino)benzylidene)malononitrile
Uniqueness
2-(4-(Dihexylamino)benzylidene)malononitrile stands out due to the presence of the dihexylamino group, which enhances its solubility and electronic properties compared to other benzylidenemalononitrile derivatives. This unique feature makes it particularly valuable in applications requiring high solubility and specific electronic characteristics .
Properties
CAS No. |
102348-86-7 |
---|---|
Molecular Formula |
C22H31N3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[[4-(dihexylamino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H31N3/c1-3-5-7-9-15-25(16-10-8-6-4-2)22-13-11-20(12-14-22)17-21(18-23)19-24/h11-14,17H,3-10,15-16H2,1-2H3 |
InChI Key |
VUKZQFJCCITIMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.